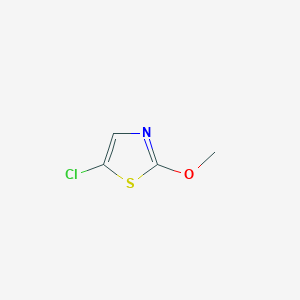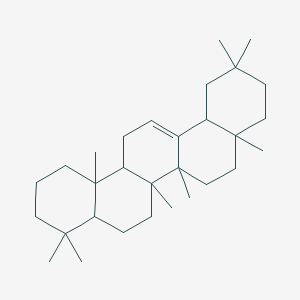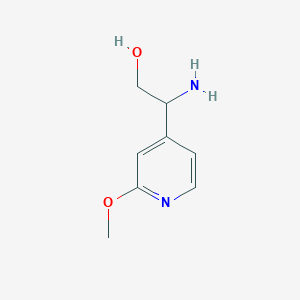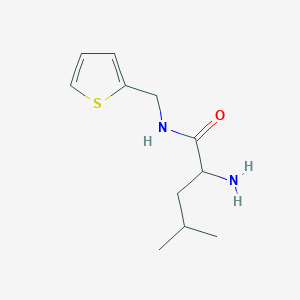![molecular formula C47H76O17 B12103920 [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12103920.png)
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nudicaucin B is a triterpenoid saponin found in the plant Hedyotis nudicaulis. This compound exhibits significant antimicrobial and anti-inflammatory properties . It has a molecular formula of C47H76O17 and a molecular weight of 913.11 g/mol . Nudicaucin B is known for its antifungal activities and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Nudicaucin B is primarily based on extraction from Hedyotis nudicaulis. The extraction process involves solvent extraction followed by purification using chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Nudicaucin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of Nudicaucin B include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Nudicaucin B can lead to the formation of various oxidized derivatives with potential biological activities.
Scientific Research Applications
Nudicaucin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid saponins and their chemical properties.
Mechanism of Action
Nudicaucin B exerts its effects through multiple mechanisms. It targets the fungal cell wall, disrupting its integrity and leading to cell lysis. The compound inhibits the synthesis of β-glucan, a crucial component of the fungal cell wall, by noncompetitive inhibition of the enzyme 1,3-β glucan synthase . This mechanism is similar to that of echinocandins, a class of antifungal drugs .
Comparison with Similar Compounds
Nudicaucin B is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:
Properties
Molecular Formula |
C47H76O17 |
|---|---|
Molecular Weight |
913.1 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C47H76O17/c1-42(2)14-16-47(41(58)64-40-35(56)33(54)31(52)26(20-49)61-40)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)62-38-36(57)37(24(50)21-59-38)63-39-34(55)32(53)30(51)25(19-48)60-39/h8,23-40,48-57H,9-21H2,1-7H3 |
InChI Key |
LCMURMAVBYASPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Hydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12103847.png)




![tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate](/img/structure/B12103883.png)



![Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride](/img/structure/B12103915.png)
![8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B12103918.png)

